molecular formula C18H20N4OS B2434150 1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1421471-92-2

1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2434150
CAS No.: 1421471-92-2
M. Wt: 340.45
InChI Key: UNFHJDGDBIYEFE-UHFFFAOYSA-N
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Description

1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features both imidazole and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazole ring: Starting from a phenyl-substituted precursor, the imidazole ring can be synthesized through a condensation reaction.

    Alkylation: The imidazole derivative is then alkylated with a propyl halide.

    Urea formation: The final step involves the reaction of the alkylated imidazole with thiophen-2-ylmethyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production would likely scale up these reactions using optimized conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Reduced imidazole derivatives.

    Substitution products: Urea derivatives with different substituents.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes involving imidazole and thiophene rings.

    Medicine: Potential therapeutic applications due to its bioactive structural motifs.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors through:

    Binding to active sites: The imidazole ring can mimic natural substrates or inhibitors.

    Modulation of pathways: The compound might influence signaling pathways by binding to key proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(thiophen-2-ylmethyl)carbamate: Similar structure with a carbamate group instead of urea.

    1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(thiophen-2-ylmethyl)thiourea: Contains a thiourea group.

Uniqueness

1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea is unique due to its specific combination of imidazole and thiophene rings, which might confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-[3-(2-phenylimidazol-1-yl)propyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c23-18(21-14-16-8-4-13-24-16)20-9-5-11-22-12-10-19-17(22)15-6-2-1-3-7-15/h1-4,6-8,10,12-13H,5,9,11,14H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFHJDGDBIYEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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